(S)-2-((3-Bromophenoxy)methyl)oxirane

Catalog No.
S12262224
CAS No.
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((3-Bromophenoxy)methyl)oxirane

Product Name

(S)-2-((3-Bromophenoxy)methyl)oxirane

IUPAC Name

(2S)-2-[(3-bromophenoxy)methyl]oxirane

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1

InChI Key

MJDGHPATEBXUTI-SECBINFHSA-N

Canonical SMILES

C1C(O1)COC2=CC(=CC=C2)Br

Isomeric SMILES

C1[C@H](O1)COC2=CC(=CC=C2)Br

(S)-2-((3-Bromophenoxy)methyl)oxirane is a chiral epoxide compound characterized by its unique three-membered oxirane ring structure, which includes a bromophenoxy group attached to a methylene bridge. Its molecular formula is C₉H₉BrO₂, and it has a molecular weight of approximately 229.07 g/mol. The presence of the bromine atom in the phenoxy group imparts specific reactivity and biological activity to this compound, making it of significant interest in both organic synthesis and medicinal chemistry. The chirality of this compound is crucial as it influences its reactivity and interaction with biological systems.

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alcohols. This reaction leads to the formation of β-substituted alcohols.
  • Epoxide Ring Opening: The strained oxirane ring is highly reactive and can be opened by nucleophiles under acidic or basic conditions, resulting in the formation of diols or other functionalized compounds.
  • Oxidation and Reduction: The compound can undergo oxidation to yield corresponding diols or ketones, while reduction reactions can convert the epoxide into alcohols or other reduced forms.

Research indicates that (S)-2-((3-Bromophenoxy)methyl)oxirane exhibits notable biological activities. It has been investigated for its potential as an anti-cancer agent, showing promise in inhibiting certain cancer cell lines. Its structural characteristics suggest potential activity against various biological targets, although specific mechanisms remain under investigation. The compound's ability to interact with nucleophilic sites in biological molecules may lead to significant modifications in enzyme activity or protein function, contributing to its bioactivity.

The synthesis of (S)-2-((3-Bromophenoxy)methyl)oxirane typically involves the reaction of (S)-glycidol with 3-bromophenol in the presence of a base, such as sodium hydroxide. This reaction facilitates the nucleophilic attack on the epoxide ring of (S)-glycidol. Common solvents used during synthesis include tetrahydrofuran (THF), and the reaction conditions usually involve temperatures ranging from 0°C to 25°C.

For industrial production, continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency. Advanced purification techniques such as chromatography are utilized to obtain high-purity products.

(S)-2-((3-Bromophenoxy)methyl)oxirane finds diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in designing chiral pharmaceuticals.
  • Biological Research: It is used to study enzyme-catalyzed epoxide ring-opening reactions and their mechanisms.
  • Industry: Utilized in producing specialty chemicals and materials with specific functional properties.

Studies on (S)-2-((3-Bromophenoxy)methyl)oxirane have focused on its interactions with biological systems. Its mechanism of action involves reactivity as an epoxide, where the strained three-membered ring reacts with nucleophiles, leading to covalent bond formation with enzymes or other biomolecules. The pathways involved depend on the specific nucleophile and reaction conditions, highlighting its potential for modifying enzyme activities through covalent modifications.

Several compounds share structural similarities with (S)-2-((3-Bromophenoxy)methyl)oxirane. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
(R)-2-((4-Bromophenoxy)methyl)oxiraneContains a different bromophenoxy groupDifferent chiral configuration affecting reactivity
4-((4-Bromophenoxy)methyl)phenolA phenolic structure instead of an epoxidePotentially different biological activity due to lack of epoxide
4-((4-Bromophenoxy)methyl)benzoic acidContains a carboxylic acid groupDifferent reactivity patterns due to functional group variation

The uniqueness of (S)-2-((3-Bromophenoxy)methyl)oxirane lies in its specific bromine substitution and chiral configuration, which may influence its reactivity and biological activity compared to similar compounds. Further studies are required to fully understand these differences and their implications in medicinal chemistry and pharmacology.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

227.97859 g/mol

Monoisotopic Mass

227.97859 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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